5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Description

BenchChem offers high-quality 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-phenyltriazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYBUZMRRLFXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380085 | |

| Record name | 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36401-55-5 | |

| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36401-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

An In-Depth Technical Guide to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

Foreword: Bridging Synthesis and Application

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. It is not enough to simply synthesize novel compounds; we must understand their intrinsic properties, reactivity, and potential to unlock new chemical space. This guide is dedicated to one such molecule: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride .

This compound stands at the intersection of two powerful chemical motifs. The 1,2,3-triazole core is a well-established "privileged scaffold" in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] Coupled with the highly reactive acyl chloride functional group, this molecule transforms from a stable heterocyclic core into a versatile and potent reagent for synthetic diversification.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal narrative. Why is this molecule structured the way it is? Why do we choose specific synthetic pathways? How can its reactivity be precisely controlled to achieve desired outcomes? This document is structured to answer these questions, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently and effectively utilize this valuable synthetic intermediate.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound begins with its fundamental properties. These identifiers and characteristics are crucial for experimental design, analytical characterization, and computational modeling.

Chemical Structure & Identifiers

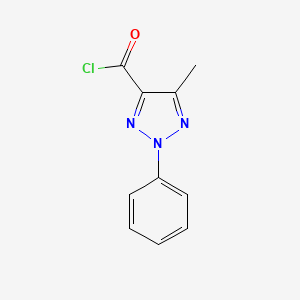

The molecule consists of a central 1,2,3-triazole ring substituted at the 2-position with a phenyl group, at the 5-position with a methyl group, and at the 4-position with a reactive carbonyl chloride group.

Caption: Structure of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 36401-55-5 | [5] |

| Molecular Formula | C₁₀H₈ClN₃O | [5] |

| Molecular Weight | 221.64 g/mol | [5] |

| MDL Number | MFCD00052545 |[5] |

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical identification. While a dedicated spectrum for this specific compound is not publicly available, an expected profile can be reliably predicted based on its constituent functional groups and data from analogous structures.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale & Comparative Insights |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Phenyl) | δ 7.5 - 7.9 ppm (multiplet) | Protons on the phenyl ring attached to a nitrogen heterocycle typically appear in this region.[6] |

| Methyl Protons (-CH₃) | δ ~2.4 ppm (singlet) | The methyl group attached to the triazole ring is expected at this chemical shift.[6] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~160-165 ppm | The carbonyl carbon of an acyl chloride is significantly deshielded. |

| Aromatic Carbons | δ 120-140 ppm | Standard range for phenyl and triazole ring carbons.[7] | |

| Methyl Carbon (-CH₃) | δ ~10-15 ppm | Typical chemical shift for a methyl group on an aromatic ring. | |

| FT-IR | C=O Stretch (Acyl Chloride) | ~1750-1790 cm⁻¹ (strong) | This is a highly characteristic, strong absorption for the carbonyl group in an acyl chloride, typically at a higher frequency than carboxylic acids or amides.[8] |

| | C=N, N=N Stretch (Triazole) | 1400-1600 cm⁻¹ | Characteristic stretching frequencies for the heterocyclic ring system. |

Synthesis and Purification: A Self-Validating Protocol

The reliable synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is most effectively achieved from its corresponding carboxylic acid precursor. The choice of chlorinating agent is critical for ensuring high yield, purity, and ease of workup.

Rationale for Synthetic Strategy

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this (e.g., phosphorus pentachloride, oxalyl chloride), thionyl chloride (SOCl₂) is often preferred for its efficiency and the nature of its byproducts. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases.

Causality: The evolution of gaseous byproducts is a key thermodynamic driver. According to Le Châtelier's principle, the continuous removal of products from the reaction mixture shifts the equilibrium towards the formation of the desired acyl chloride, often resulting in near-quantitative conversion. This eliminates the need for complex purification steps to remove non-volatile impurities, making the protocol more robust and self-validating.

Caption: Workflow for the synthesis of the target acyl chloride.

Detailed Experimental Protocol

Materials:

-

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.

-

Charging the Flask: To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

-

Solvent and Catalyst Addition: Add anhydrous toluene (or DCM) to create a slurry, followed by a catalytic amount of DMF. The DMF catalyzes the reaction through the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Reagent Addition: Place the flask under an inert atmosphere. Slowly add thionyl chloride dropwise at room temperature. The addition may be exothermic.

-

Reaction: Attach a reflux condenser fitted with a drying tube or gas scrubber (to neutralize HCl and SO₂ gas). Heat the reaction mixture to a gentle reflux (typically 80-90 °C for toluene) and maintain for 2-4 hours.

-

Monitoring: The reaction can be monitored by the cessation of gas evolution. Alternatively, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive gases.

-

Final Product: The resulting residue is the crude 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, which is often used in the next synthetic step without further purification due to its high reactivity. If required, purification can be attempted by vacuum distillation or recrystallization from a non-protic solvent like hexane.

Reactivity, Stability, and Handling

The utility of this compound is defined by the high reactivity of its acyl chloride moiety, while its stability is governed by the robust nature of the triazole ring.

Reactivity Profile

The primary site of reactivity is the electrophilic carbonyl carbon. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Sources

- 1. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. cenmed.com [cenmed.com]

- 6. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Mechanism of Action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This guide focuses on a specific, highly reactive derivative: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. The presence of the acyl chloride functional group strongly implies a mechanism of action rooted in covalent modification of biological macromolecules. This document will provide a comprehensive exploration of this proposed mechanism, detailing the underlying chemical principles and outlining a robust, multi-faceted experimental strategy to identify its specific molecular targets and validate its biological effects. We will delve into the rationale behind experimental design, emphasizing self-validating protocols and citing authoritative sources to ensure scientific integrity.

Introduction: The Significance of the 1,2,3-Triazole Scaffold and the Reactivity of Acyl Chlorides

The 1,2,3-triazole ring is a five-membered heterocycle that is highly stable to metabolic degradation and capable of forming hydrogen bonds, which enhances its interaction with biological targets.[5] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these activities arise from the specific inhibition of enzymes or modulation of signaling pathways.[6][7][8]

The subject of this guide, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, is distinguished by its carbonyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are potent acylating agents.[1][5][9][10] They readily react with nucleophiles, such as the side chains of amino acids like serine, threonine, cysteine, and lysine, to form stable covalent bonds.[2][11] This high reactivity is the cornerstone of our proposed mechanism of action: irreversible covalent inhibition of protein function through acylation.

The specificity of this interaction will be dictated by the non-covalent interactions between the triazole scaffold and the target protein, which will position the reactive carbonyl chloride in proximity to a nucleophilic residue within the protein's binding site. This two-step process—non-covalent binding followed by irreversible covalent bond formation—is a hallmark of targeted covalent inhibitors.[12]

Proposed Mechanism of Action: Targeted Covalent Acylation

We hypothesize that 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride acts as a targeted covalent inhibitor. The mechanism can be conceptualized in two key stages:

-

Initial Non-Covalent Binding: The 5-methyl-2-phenyl-2H-1,2,3-triazole moiety will first guide the molecule to the binding site of a target protein. This recognition is driven by a combination of hydrophobic, van der Waals, and potentially hydrogen bonding interactions between the triazole scaffold and the protein's surface. The phenyl and methyl groups contribute to the overall shape and hydrophobicity of the molecule, influencing its binding affinity and selectivity.

-

Irreversible Covalent Modification: Once positioned within the binding site, the highly electrophilic carbonyl chloride group is susceptible to nucleophilic attack by a suitably located amino acid residue. This results in the formation of a stable amide or ester bond, effectively acylating the protein and permanently altering its structure and function.

This proposed mechanism is depicted in the following workflow:

Figure 1: Proposed two-step mechanism of action for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride.

Experimental Strategy for Target Identification and Validation

To elucidate the specific molecular targets and validate the proposed mechanism of action, a systematic and multi-pronged approach is required. The following sections detail the key experimental workflows.

Target Identification using Chemical Proteomics

The primary challenge is to identify the specific proteins that are covalently modified by the compound. Activity-based protein profiling (ABPP) and other chemical proteomics techniques are powerful tools for this purpose.[13]

Experimental Protocol: Competitive ABPP for Target Identification

-

Cell Lysate Preparation: Prepare lysates from a relevant cell line or tissue homogenate to expose the proteome.

-

Compound Incubation: Treat the lysate with varying concentrations of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride or a vehicle control (e.g., DMSO).

-

Broad-Spectrum Probe Labeling: Add a broad-spectrum covalent probe that targets the same class of nucleophilic residues (e.g., a cysteine- or serine-reactive probe with a biotin or fluorescent tag).

-

SDS-PAGE and In-Gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescent scanner. A decrease in fluorescence in the compound-treated lanes compared to the control indicates that the compound has blocked the binding of the probe to its target proteins.

-

Enrichment and Mass Spectrometry: For identification, use a biotinylated probe and enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that show reduced labeling in the presence of the test compound.[14][15]

Direct Identification of Acylated Peptides

To definitively confirm covalent modification and identify the precise site of acylation, a direct "bottom-up" proteomics approach is necessary.[14]

Experimental Protocol: Identification of the Adduct

-

Incubation and Digestion: Treat a cell lysate or a purified candidate protein with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. Subsequently, denature, reduce, alkylate, and digest the proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

Database Searching: Search the MS/MS data against a protein database, specifying a variable modification on nucleophilic amino acids (Ser, Thr, Cys, Lys) corresponding to the mass of the triazole acyl group (C10H8N3O).

-

Manual Validation: Manually inspect the MS/MS spectra of modified peptides to confirm the sequence and the site of modification.

Data Presentation: Quantitative Proteomics

| Protein ID | Peptide Sequence | Site of Modification | Fold Change (Compound vs. Control) | p-value |

| P12345 | ...SGEY... | Ser182 | -3.5 | <0.01 |

| Q67890 | ...CLFP... | Cys45 | -2.8 | <0.05 |

| ... | ... | ... | ... | ... |

Table 1: Example of quantitative data from a proteomics experiment identifying covalently modified peptides.

Target Validation and Functional Assays

Once candidate target proteins are identified, it is crucial to validate these findings and assess the functional consequences of their inhibition.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Recombinant Protein Expression: Express and purify the candidate target protein.

-

Activity Assay: Establish a functional assay for the purified protein (e.g., a fluorescence-based assay for a protease or a kinase activity assay).

-

IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride by incubating the enzyme with a range of inhibitor concentrations.

-

Time-Dependence of Inhibition: To confirm irreversible inhibition, pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the reaction. An irreversible inhibitor will show a time-dependent decrease in enzyme activity.

Experimental Workflow: Target Validation

Figure 2: Workflow for the validation of identified protein targets.

Cell-Based Assays: The functional consequences of target inhibition should be assessed in a cellular context. For example, if the target is a kinase in a specific signaling pathway, treatment with the compound should result in a decrease in the phosphorylation of downstream substrates, which can be measured by Western blotting or targeted mass spectrometry.

Genetic Validation: To further validate that the observed cellular phenotype is a direct result of inhibiting the identified target, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene should be employed. The cellular phenotype induced by the compound should mimic the phenotype observed upon genetic perturbation of the target. This "phenocopy" provides strong evidence for on-target activity.

Conclusion

The presence of a highly reactive acyl chloride group on the stable 1,2,3-triazole scaffold strongly suggests that 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride functions as a targeted covalent inhibitor. Its mechanism of action is likely to involve the initial non-covalent recognition of a target protein, followed by the irreversible acylation of a key nucleophilic residue within the binding site, leading to a loss of protein function. This guide has outlined a comprehensive and rigorous experimental strategy to identify the specific molecular targets of this compound and to validate its mechanism of action. By employing a combination of chemical proteomics, biochemical assays, and genetic approaches, researchers can build a robust and well-supported model of how this promising compound exerts its biological effects.

References

- Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57.

- Al-Karmalawy, A. A., et al. (2025). Mechanisms of action of 1,2,3‐triazole hybrids.

- Antunes, F., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.

- Covalent Inhibitors. (2023). Cambridge MedChem Consulting.

- de la Fuente, M. C., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. MDPI.

- D'Arcy, J., & Tirella, A. (2021).

- LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.

- Lengerli, D., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236.

- Mikutis, G., & Wennemers, H. (2022).

- Organic Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube.

- Perez, C. J., et al. (2024). Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain. ACS Medicinal Chemistry Letters.

- Ravasco, J. M. J. M., & Faustino, H. (2020). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances, 10(10), 5696-5722.

- Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (n.d.). ACS Chemical Biology.

- Shaker, Y. M., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia.

- Singh, R. P., & Kaur, P. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. Journal of Molecular Modeling, 21(11), 283.

- Smith, A. M., & Whitty, A. (2002). Acylating agents as enzyme inhibitors and understanding their reactivity for drug design. Journal of Medicinal Chemistry, 45(11), 2247-2257.

- Taylor & Francis. (n.d.). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.

- The Royal Society of Chemistry. (2021).

- Tian, F., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 19-33.

- van der Westhuyzen, R., et al. (2022). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1157-1177.

- Vatmurge, N. S., et al. (2008). 1,2,3-Triazoles as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-307.

- Weerapana, E., et al. (2010). Activity-based protein profiling of human proteasomes. Methods in Enzymology, 470, 643-664.

-

. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide.

-

. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.

-

. (n.d.). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). MDPI.

-

. (n.d.). Investigating a Boronate‐Affinity‐Guided Acylation Reaction for Labelling Native Antibodies | Request PDF. ResearchGate.

-

. (n.d.). 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. Sigma-Aldrich.

- Zhang, J., et al. (2015). Identification of covalent modifications regulating immune signaling complex composition and phenotype. The EMBO Journal, 34(15), 2043-2059.

Sources

- 1. youtube.com [youtube.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]

A Comprehensive Theoretical Investigation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride: A Keystone for Drug Discovery

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and unique electronic properties that facilitate robust interactions with biological targets.[1][2] This technical guide provides a comprehensive theoretical framework for the study of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, a highly reactive and versatile intermediate for the synthesis of novel therapeutic agents. Employing a suite of computational chemistry techniques, primarily centered around Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and spectroscopic characteristics. This guide is intended for researchers, computational chemists, and drug development professionals, offering a self-validating protocol to predict the molecule's reactivity and guide the rational design of its derivatives for targeted biological applications.

Introduction: The Significance of the Triazole Scaffold

1,2,3-triazole derivatives have emerged as "privileged" structures in drug discovery, appearing in a wide array of clinically significant molecules with activities spanning anticancer, antiviral, and antimicrobial domains.[1][3] Their prominence is due in part to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which allows for their efficient and regioselective synthesis.[4] The triazole ring itself is not merely a linker; its high dipole moment and capacity to act as a hydrogen bond acceptor allow it to mimic the peptide bond, enhancing binding affinity to protein targets while resisting enzymatic degradation.[1][4]

The subject of this guide, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (PubChem CID: 2776447), is a particularly valuable building block.[5] The presence of the highly electrophilic carbonyl chloride group at the C4 position provides a reactive handle for derivatization, enabling the facile synthesis of a diverse library of amides, esters, and other analogues. Understanding the fundamental quantum mechanical properties of this parent molecule is therefore critical to predicting its reaction pathways and designing derivatives with optimal steric and electronic profiles for target engagement.

A Validated Computational Workflow

To ensure the reliability and reproducibility of our theoretical investigation, we propose a multi-step computational protocol grounded in well-established quantum chemical methods. The causality behind this workflow is to first establish a reliable ground-state molecular structure, from which all other electronic and spectroscopic properties can be accurately derived.

Caption: Proposed computational workflow for theoretical analysis.

Density Functional Theory (DFT) for Ground-State Properties

DFT is the method of choice for this investigation, providing an excellent balance of computational efficiency and accuracy for medium-sized organic molecules.

-

Protocol: Geometry optimization and subsequent frequency calculations will be performed using the Gaussian 09 suite of programs.[6]

-

Functional and Basis Set Selection: We select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This level of theory is well-validated for predicting the geometries and vibrational frequencies of triazole and benzotriazole systems, showing very good agreement with experimental data.[7] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density, which is essential for a molecule with significant polarity.

Time-Dependent DFT (TD-DFT) for Excited States

To predict the UV-visible absorption spectrum, TD-DFT calculations are the logical next step. This method allows for the investigation of electronic transitions from the ground state to various excited states.

-

Protocol: Using the B3LYP-optimized geometry, a TD-DFT calculation will be performed.

-

Rationale: While TD-DFT can be challenging for certain triazole isomers, particularly those with charge-transfer characteristics, it remains a pragmatic and widely used tool for predicting the primary absorption bands (λmax) corresponding to π→π* and n→π* transitions.[8][9] The results provide a theoretical fingerprint that can be correlated with experimental spectroscopic data.

Predicted Molecular Structure and Geometry

The first output of the computational workflow is the molecule's lowest-energy conformation. The triazole ring is known to be an essentially planar system, a feature that is critical for its aromatic character and ability to participate in π-stacking interactions within a biological active site.[10][11] DFT calculations are expected to confirm this planarity. The dihedral angle between the triazole ring and the N-phenyl substituent is of particular interest, as this rotation influences the molecule's overall shape and steric profile. In related crystal structures, this angle can vary significantly, but is often small, indicating a relatively flat conformation.[11]

Table 1: Predicted Key Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Description | Predicted Value (Å or °) | Rationale & Comparison |

|---|---|---|---|

| N1-N2 | Bond Length | ~1.36 Å | Consistent with N-substituted 2H-1,2,3-triazoles where N-N bonds are roughly equal.[12] |

| N2-N3 | Bond Length | ~1.35 Å | Reflects the delocalized π-system within the heterocyclic ring.[12] |

| C4-C(O) | Bond Length | ~1.48 Å | Typical C-C single bond length adjacent to a carbonyl group. |

| C(O)-Cl | Bond Length | ~1.79 Å | Standard bond length for an acyl chloride, indicating a highly polarized and reactive bond. |

| C=O | Bond Length | ~1.20 Å | Characteristic double bond length for a carbonyl group. |

| ∠(Triazole-Phenyl) | Dihedral Angle | ~2-15° | A small dihedral angle is expected, similar to that found in 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (2.44°).[11] |

Caption: Molecular structure of the title compound.

Electronic Properties and Reactivity Analysis

The electronic properties of the molecule, derived from the ground-state wavefunction, are paramount for understanding its stability, reactivity, and potential intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical descriptor of molecular stability.[6]

-

HOMO: The HOMO is predicted to be localized primarily on the phenyl ring and the triazole system, indicating these are the most electron-rich regions susceptible to electrophilic attack.

-

LUMO: The LUMO is expected to be centered on the carbonyl chloride moiety, specifically on the π* orbital of the C=O bond and the σ* orbital of the C-Cl bond. This confirms the carbonyl carbon as the primary electrophilic site for nucleophilic attack.

-

Energy Gap (ΔE): A significant HOMO-LUMO gap would suggest high kinetic stability.[13] The reactivity of this molecule is primarily dictated by the highly polarized and low-energy LUMO centered on the acyl chloride, making it readily accessible to nucleophiles despite overall molecular stability.

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It allows for the immediate identification of sites for electrophilic and nucleophilic reactions.

-

Negative Potential (Red/Yellow): Regions of high electron density, representing nucleophilic sites. These are expected around the carbonyl oxygen and the N1/N3 atoms of the triazole ring. This indicates these sites are capable of forming hydrogen bonds or coordinating with metal ions.[2]

-

Positive Potential (Blue): Regions of low electron density, representing electrophilic sites. The most intense positive potential will be located on the carbonyl carbon, confirming it as the primary site for nucleophilic attack, which is the chemical basis for its utility as a synthetic intermediate.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the charge distribution. The analysis is expected to show a significant positive natural charge on the carbonyl carbon and a negative charge on the chlorine and oxygen atoms, quantifying the high degree of polarization in the C(O)-Cl bond. This polarization is what makes the chlorine atom an excellent leaving group, facilitating reactions with nucleophiles like amines or alcohols to form stable amide or ester derivatives.

Predicted Spectroscopic Signatures

Theoretical spectroscopy provides a means to validate a synthesized structure by comparing computational predictions with experimental data.

Vibrational Analysis (FTIR)

A frequency calculation not only confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies) but also yields the theoretical infrared spectrum. The calculated frequencies are typically scaled by a factor (~0.96) to account for anharmonicity and systematic errors in the DFT method.[7]

Table 2: Predicted Prominent Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Methyl) | 2980 - 2900 | Medium |

| C=O Stretch (Acyl Chloride) | 1780 - 1750 | Very Strong |

| C=N/N=N Ring Stretch | 1600 - 1450 | Strong-Medium |

| C-Cl Stretch | 850 - 750 | Strong |

The most characteristic and easily identifiable peak is the very strong carbonyl (C=O) stretch of the acyl chloride group, predicted to appear at a high wavenumber. This serves as a definitive marker for the functional group.

Electronic Absorption Analysis (UV-Vis)

TD-DFT calculations will predict the electronic transitions that give rise to UV-visible absorption. For aromatic and heterocyclic systems like this, the primary absorption bands are typically due to π→π* transitions.

-

Predicted λmax: Based on studies of similar phenyl-triazole systems, strong absorption bands are expected in the range of 220-280 nm.[9][13] These transitions would correspond to electronic excitations within the delocalized π-system of the phenyl and triazole rings.

Conclusion

This in-depth theoretical guide outlines a robust and validated computational protocol for the comprehensive analysis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. The application of DFT and TD-DFT methods provides profound insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic properties. The results confirm the carbonyl carbon as the primary electrophilic center, driven by a low-lying LUMO and a highly polarized C(O)-Cl bond. This theoretical characterization is not merely an academic exercise; it provides an essential, predictive foundation for medicinal chemists. By understanding the fundamental quantum mechanical landscape of this key intermediate, researchers can more effectively design and synthesize novel libraries of triazole derivatives with tailored properties for evaluation as next-generation therapeutic agents.

References

- Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current developments. Bioorganic Chemistry, 71, 30-54.

- Bano, M., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega.

-

Fihey, A., et al. (2015). Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. Physical Chemistry Chemical Physics, 17(34), 21820-21827. Available at: [Link]

-

Gueddou, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7223. Available at: [Link]

-

Wang, Y., et al. (2022). Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. ACS Omega, 7(23), 20042-20051. Available at: [Link]

-

Sokmen, B. B., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 29(4), 882. Available at: [Link]

-

Koubi, Y., et al. (2023). A computational study of Di-substituted 1,2,3-triazole derivatives as potential drug candidates against Mycobacterium tuberculosis: 3D-QSAR, molecular docking, molecular dynamics, and ADMETox. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Al-Hossainy, A. F., et al. (2021). A Combined Experimental and Tddft-dft Investigation of Structural and Optical Properties of Novel Pyrazole-1, 2, 3-triazole. Journal of Ovonic Research, 17(2), 159-172. Available at: [Link]

-

Guemouria, N., et al. (1991). Vibrational analysis of {1H}-5-amino-1,2,4-triazole and its hydrochloride salt - Site of protonation. Journal of Molecular Structure, 247, 265-276. Available at: [Link]

-

Al-Amiery, A. A., et al. (2020). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Journal of Kufa for Chemical Sciences, 2(10). Available at: [Link]

-

Ismail, M. M., et al. (2016). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 13(5), 458-466. Available at: [Link]

-

Alyoubi, A. O., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

-

Cenmed. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. Available at: [Link]

-

Zverev, V. V., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Vibrational Spectroscopy, 22(1-2), 17-27. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-1,2,3-triazole. PubChem Compound Database. Available at: [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]

-

Gonzaga, D., et al. (2016). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazol-4-yl)Methanol. Journal of Chemical Crystallography, 46, 73-81. Available at: [Link]

-

Kumari, A., et al. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(1), 123-129. Available at: [Link]

-

Shi, D., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(20), 7041. Available at: [Link]

-

El-Gohary, G. A., et al. (2018). 5-Methyl-N′-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbonyl)-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide. IUCrData, 3(4), x180424. Available at: [Link]

-

Shi, D., et al. (2022). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Organics, 3(3), 209-224. Available at: [Link]

-

Ferreira, V. F., et al. (2009). 1,2,3-Triazoles: an important class of compounds in medicinal chemistry. Current Organic Chemistry, 13(13), 1259-1282. Available at: [Link]

-

Christensen, A. S., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4060. Available at: [Link]

-

Al-Majid, A. M., et al. (2019). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Molecules, 24(17), 3073. Available at: [Link]

-

Al-Jubouri, H. R., & Al-Lami, H. S. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science, 27(1), 124-132. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride | 36401-55-5 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, a key intermediate in the synthesis of novel therapeutic agents and functional materials. The document delves into the synthesis of this compound, its physicochemical properties, and its reactivity profile with common nucleophiles. Furthermore, it offers insights into the stability and handling of this reactive species, supported by established principles for acyl chlorides. Experimental protocols for the derivatization of the title compound are also presented, providing a practical resource for researchers in the field.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole core is a prominent heterocyclic motif in medicinal chemistry and materials science.[1] Its prevalence stems from its unique combination of chemical stability, synthetic accessibility, and ability to engage in favorable biological interactions. The triazole ring is often considered a bioisostere for other functional groups and can participate in hydrogen bonding and dipole-dipole interactions, contributing to the binding affinity of drug candidates to their biological targets.[2] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the integration of the 1,2,3-triazole scaffold into a diverse array of molecular architectures.[3]

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride serves as a versatile building block for the elaboration of this privileged scaffold. The presence of the highly reactive carbonyl chloride group allows for facile derivatization, enabling the synthesis of a wide range of amides, esters, and other acyl derivatives. These derivatives are of significant interest in drug discovery, with applications as antimicrobial, antifungal, and anti-inflammatory agents.[4]

Synthesis and Characterization

The primary route to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride involves the conversion of its corresponding carboxylic acid, 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has been reported through various methods. One common approach involves the reaction of phenylazide with ethyl acetoacetate, followed by hydrolysis of the resulting ester.[5]

Conversion to the Carbonyl Chloride

The transformation of the carboxylic acid to the carbonyl chloride is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose, often used in an inert solvent such as toluene or dichloromethane, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then decomposes to the desired acyl chloride, sulfur dioxide, and hydrogen chloride.

A general procedure for the synthesis of a similar acyl chloride, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, involves reacting the corresponding carboxylic acid with triphosgene in the presence of a catalyst in an organic solvent.[6]

General Synthetic Workflow:

Caption: Synthetic pathway to the target compound.

Spectroscopic Characterization

The structural confirmation of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons (around 2.4-2.6 ppm) and multiplets for the phenyl protons (around 7.4-7.8 ppm).

-

¹³C NMR: The carbon NMR would display characteristic signals for the carbonyl carbon (typically in the range of 160-170 ppm), the triazole ring carbons, the methyl carbon, and the phenyl carbons.

-

IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight (221.64 g/mol ), along with characteristic fragmentation patterns.[7]

Stability and Handling

While specific stability data for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is not extensively published, its stability profile can be inferred from the general behavior of acyl chlorides and the robust nature of the 1,2,3-triazole ring.

Thermal Stability

Hydrolytic Stability

Acyl chlorides are highly susceptible to hydrolysis. 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride will react readily with water, including atmospheric moisture, to form the corresponding carboxylic acid and hydrogen chloride gas. This reaction is typically rapid and exothermic. Therefore, it is crucial to handle and store the compound under anhydrous conditions.

Storage and Handling

Based on general guidelines for acyl chlorides and information from safety data sheets of similar compounds, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as alcohols, amines, and strong bases.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent hydrolysis.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.[10]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 36401-55-5 | [7] |

| Molecular Formula | C₁₀H₈ClN₃O | [7] |

| Molecular Weight | 221.64 g/mol | [7] |

| Purity | Typically >95% | [11] |

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reactions with Nucleophiles

Amidation: The reaction with primary and secondary amines is a facile process that yields the corresponding amides. This is one of the most common applications of this compound in the synthesis of biologically active molecules. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Esterification: Alcohols react with the carbonyl chloride to form esters. This reaction is often slower than amidation and may require a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.

General Reaction Scheme with Nucleophiles:

Caption: General reactivity with nucleophiles.

Mechanistic Considerations

The reaction with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion, being a good leaving group, is then expelled, regenerating the carbonyl group and forming the final product.

Mechanism of Amidation:

Caption: Mechanism of amidation reaction.

The presence of the electron-withdrawing 1,2,3-triazole ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles compared to simple benzoyl chlorides.

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives from 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. Researchers should optimize these conditions for their specific substrates.

Protocol for Amide Synthesis (Schotten-Baumann Conditions)

-

Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIEA) (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.1 eq.) in the same anhydrous solvent to the stirring amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

A general protocol for the Schotten-Baumann reaction involves preparing a stirring solution of the amine in DCM, adding an equimolar amount of base, followed by 1-to-2 equivalents of the acyl chloride and stirring at room temperature for 8-16 hours.[1]

Protocol for Ester Synthesis

-

Dissolve the alcohol (1.0 eq.) and a base such as pyridine (1.5 eq.) or triethylamine (1.5 eq.) with a catalytic amount of DMAP in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Add 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.2 eq.) to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

After completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting ester by column chromatography or other suitable methods.

Conclusion

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a valuable and highly reactive synthetic intermediate. Its stability is primarily dictated by the moisture-sensitive acyl chloride functionality, necessitating careful handling and storage under anhydrous conditions. The electrophilic nature of the carbonyl group allows for efficient and versatile derivatization through nucleophilic acyl substitution reactions, particularly with amines and alcohols. The robust 1,2,3-triazole core provides a stable scaffold for the construction of novel molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of the properties and reactivity of this compound, enabling researchers to effectively utilize it in their synthetic endeavors.

References

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylicacid.

-

Molbase. (n.d.). 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-.

- Sigma-Aldrich. (2025).

- Journal of Medicinal Chemistry. (2018). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.

- Molecules. (2021).

-

Cenmed. (n.d.). 5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. Retrieved from [Link]

- SciELO México. (2018). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- RSC Advances. (2022).

- RSC Advances. (2024).

-

Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride. Retrieved from [Link]

- Oriental Journal of Chemistry. (2019). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).

- ResearchGate. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids.

-

Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?. Retrieved from [Link]

- RSC Publishing. (2021). Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole.

- National Institutes of Health. (2019).

- ResearchGate. (2002). Reactions of carbonyl compounds in basic solutions. Part 35. The alkaline hydrolysis and reactivity-structure spectra correlations of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones.

- ResearchGate. (2024).

- PubMed. (2008). 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid.

-

Vietchem. (n.d.). 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride, 5g Maybridge. Retrieved from [Link]

- Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

- ResearchGate. (2018). 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbonyl.

- International Journal of Scientific Research in Science and Technology. (2022).

Sources

- 1. Amide Synthesis [fishersci.co.uk]

- 2. cenmed.com [cenmed.com]

- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carbonyl Chloride [myskinrecipes.com]

- 5. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 7. 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | CAS 36401-55-5 [matrix-fine-chemicals.com]

- 8. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. labsolu.ca [labsolu.ca]

solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride. It is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in synthesis and require a deep understanding of its solution behavior. Instead of merely presenting data, this document elucidates the underlying physicochemical principles and provides a robust experimental protocol for solubility assessment, empowering scientists to make informed decisions in their work.

Introduction: The Critical Role of Solubility

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a key building block in medicinal chemistry and materials science.[1][2][3] As a derivative of the stable 1,2,3-triazole core, it offers a versatile scaffold for creating complex molecules.[4][5] The compound's utility is fundamentally linked to its behavior in solution. Solubility dictates crucial parameters such as reaction kinetics, purification efficiency, and the feasibility of formulation. Poorly understood solubility can lead to failed reactions, low yields, and significant delays in development pipelines. This guide addresses this challenge by providing both a theoretical and a practical roadmap to characterizing the solubility of this compound in a range of common organic solvents.

Chapter 1: Physicochemical Profile & Solubility Predictions

The solubility of a compound is governed by its molecular structure. An analysis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride reveals a molecule with distinct regions of varying polarity, which is key to predicting its behavior.

-

The Acyl Chloride Group (-COCl): This is the most defining feature. It is a highly polar and reactive functional group.[6][7] It will not form hydrogen bonds but will participate in strong dipole-dipole interactions. Crucially, it is susceptible to nucleophilic attack, especially by protic solvents (e.g., water, alcohols), leading to rapid decomposition (hydrolysis) into the corresponding carboxylic acid.[8][9]

-

The 1,2,3-Triazole Ring: This five-membered aromatic heterocycle contains three nitrogen atoms, making it a polar moiety.[10][11] The nitrogen atoms are hydrogen bond acceptors, which can enhance solubility in solvents capable of hydrogen bonding.[5][10] The ring itself is metabolically stable and contributes to the overall polarity of the molecule.[10]

-

The Phenyl Group (-C₆H₅): This is a large, nonpolar, and lipophilic group that favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

The Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes to the lipophilic character of the molecule.

Overall Assessment: The molecule presents a balance of polar (acyl chloride, triazole) and nonpolar (phenyl, methyl) characteristics. This amphiphilic nature suggests it will be most soluble in moderately polar, aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride group. Its solubility in highly nonpolar solvents like hexanes is expected to be limited due to the polar functionalities. Conversely, while it has polar groups, its large nonpolar surface area from the phenyl ring will limit its solubility in highly polar solvents.

Caption: Figure 1: Key functional moieties and their influence on polarity and reactivity.

Chapter 2: A Systematic Approach to Solvent Selection

Based on the principle of "like dissolves like" and the high reactivity of the acyl chloride group, a rational selection of solvents for testing is critical.[12] Solvents should be chosen to span a range of polarities and chemical properties, with a strong emphasis on aprotic systems.

Recommended Solvent Classes for Screening:

-

Nonpolar Aprotic Solvents:

-

Examples: Toluene, Hexane, Cyclohexane.

-

Rationale: These solvents will primarily interact with the phenyl and methyl groups. Solubility is expected to be low to moderate. They are non-reactive and useful for establishing a baseline.

-

-

Polar Aprotic Solvents: This is the most promising class of solvents.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran - THF): Moderately polar, non-reactive. THF is often an excellent solvent for a wide range of organic compounds.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): Good solvents for moderately polar compounds. They are non-reactive with acyl chlorides under standard conditions.[13]

-

Esters (e.g., Ethyl Acetate): A moderately polar solvent that is generally compatible.

-

High-Polarity Solvents (e.g., Acetonitrile - ACN, N,N-Dimethylformamide - DMF): These solvents can effectively solvate the polar regions of the molecule. DMF, in particular, is an excellent solvent but can sometimes catalyze reactions.[7]

-

-

Polar Protic Solvents (For Reactivity Assessment ONLY):

-

Examples: Methanol, Ethanol.

-

Caution: These solvents are NOT suitable for determining the physical solubility of the compound, as they will react via alcoholysis to form the corresponding methyl or ethyl ester.[7] A rapid dissolution followed by gas evolution (HCl) or precipitation of a new material indicates reaction, not true solubility.

-

Chapter 3: Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility. This method ensures the system reaches equilibrium, providing a reliable and reproducible measurement.

Materials and Equipment

-

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (solid)[14]

-

Selected organic solvents (anhydrous, high-purity grade)

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Vortex mixer and/or orbital shaker/rotator

-

Temperature-controlled environment (e.g., incubator or water bath at 25 °C)

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, Q-NMR)

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A starting point of ~10-20 mg in 2 mL of solvent is typical.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours. This duration is critical to ensure the dissolution process has reached a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration suitable for the chosen analytical method. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

-

Calculation: Calculate the original concentration in the saturated solution using the measured concentration and the dilution factor. Express the final solubility in mg/mL or mol/L.

Caption: Figure 2: Step-by-step experimental workflow for the shake-flask method.

Chapter 4: Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table. While experimental data must be generated empirically, the table below provides a predictive summary based on physicochemical principles to guide initial solvent selection.

Table 1: Predicted and Experimental Solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride at 25 °C

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL) |

| Nonpolar Aprotic | Toluene | Low to Moderate | User to determine |

| Hexane | Low | User to determine | |

| Polar Aprotic | Dichloromethane (DCM) | High | User to determine |

| Tetrahydrofuran (THF) | High | User to determine | |

| Ethyl Acetate | Moderate to High | User to determine | |

| Acetonitrile (ACN) | Moderate | User to determine | |

| N,N-Dimethylformamide (DMF) | Very High | User to determine | |

| Polar Protic | Methanol | Reactive | N/A |

| Water | Reactive / Insoluble | N/A |

Note: "Reactive" indicates that the compound is chemically transformed by the solvent rather than simply dissolving.[6][9]

Chapter 5: Safety and Handling Considerations

As a reactive acyl chloride, this compound requires careful handling in a laboratory setting.

-

Toxicity and Irritation: Acyl chlorides are lachrymatory (tear-inducing) and irritating to the skin, eyes, and respiratory system.[13] All handling should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reactivity with Moisture: The compound will react with moisture in the air (hydrolysis) to produce the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[6] This is the reason for the fuming appearance and acrid smell often associated with acyl chlorides. Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for all experiments.

Conclusion

The solubility of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a complex interplay between its polar reactive head and its nonpolar aromatic scaffold. A theoretical analysis strongly suggests that polar aprotic solvents, such as DCM, THF, and DMF, are the most effective for solubilization. Due to its inherent reactivity, protic solvents are unsuitable for creating stable solutions. By employing the rigorous, self-validating experimental protocol detailed in this guide, researchers can obtain accurate and reliable solubility data. This information is indispensable for optimizing reaction conditions, improving purification processes, and advancing the development of novel chemical entities.

References

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved January 21, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts. Retrieved January 21, 2026, from [Link]

-

Physicochemical properties of 1,2,3-triazole derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). Journal of Applicable Chemistry. Retrieved January 21, 2026, from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Properties of Acyl Halides. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1,2,3-Triazole. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Acyl chloride. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Formation of Acid Chlorides. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]

-

5-methyl-2H-1,2,3-triazole-4-carboxylic acid. (2025, May 20). ChemSynthesis. Retrieved January 21, 2026, from [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 21, 2026, from [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace. Retrieved January 21, 2026, from [Link]

-

5 Methyl 2 Phenyl 2H 1 2 3 Triazole 4 Carbonyl Chloride. (n.d.). Cenmed. Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]

- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents.

-

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 12. chem.ws [chem.ws]

- 13. byjus.com [byjus.com]

- 14. 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

using 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride in organic synthesis

An Application Guide for the Synthesis and Use of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Foreword for the Modern Chemist

In the landscape of contemporary organic synthesis, the demand for versatile and robust building blocks is perpetual. Reagents that offer both a stable, functional scaffold and a reactive handle for molecular elaboration are invaluable, particularly in the fields of medicinal chemistry and materials science. It is with this perspective that we present this guide to 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride .

This document moves beyond a simple recitation of procedures. As application scientists, our goal is to provide a deeper understanding—the "why" behind the "how." We will explore the intrinsic properties of this reagent that make it a powerful tool, provide detailed and validated protocols for its use, and discuss the mechanistic rationale behind the experimental design. The 1,2,3-triazole core is a privileged structure in drug discovery, known for its metabolic stability and capacity for hydrogen bonding, while the acyl chloride function provides a gateway to a vast chemical space.[1][2][3] This guide is designed to empower you, the researcher, to harness the full synthetic potential of this compound with confidence and scientific rigor.

Reagent Profile and Characteristics

Understanding the fundamental properties of a reagent is critical for its successful application. The title compound is a solid at room temperature, valued as a key intermediate for derivatization.[1] Its structure marries the stability of the N-phenyl substituted triazole ring with the high reactivity of the carbonyl chloride group, enabling facile covalent bond formation.[1]

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride | [4] |

| CAS Number | 36401-55-5 | [4] |

| Molecular Formula | C₁₀H₈ClN₃O | [4] |

| Molecular Weight | 221.64 g/mol | [4] |

| Physical Form | Solid | |

| Primary Use | Intermediate in organic synthesis | [1] |

Synthesis of the Acyl Chloride: A Standard Approach